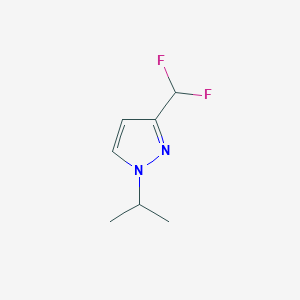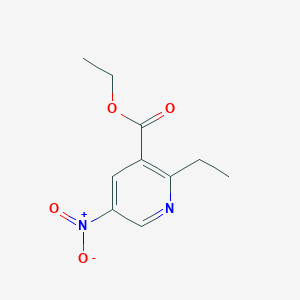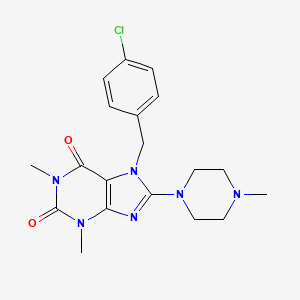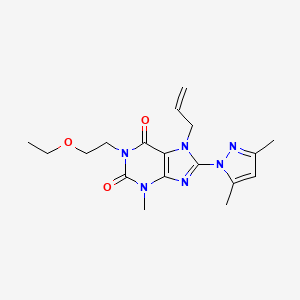![molecular formula C17H18N4O3 B2556234 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]méthyl}-1H-indole-5-carboxamide CAS No. 2034227-82-0](/img/structure/B2556234.png)
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]méthyl}-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components including a tetrahydro-2H-pyran-4-yl group, a 1,2,4-oxadiazol group, a methyl group, and a 1H-indole-5-carboxamide group . These groups are common in many bioactive compounds and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydro-2H-pyran-4-yl group is a six-membered ring with one oxygen atom . The 1,2,4-oxadiazol group is a five-membered ring containing three nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. The tetrahydro-2H-pyran-4-yl group could undergo reactions typical of ethers, such as cleavage under acidic conditions . The 1,2,4-oxadiazol group could undergo reactions typical of heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple polar groups could make this compound soluble in polar solvents .Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique de la N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]méthyl}-1H-indole-5-carboxamide :
Recherche anticancéreuse
La this compound a montré un potentiel dans la recherche anticancéreuse en raison de sa capacité à inhiber la croissance des cellules cancéreuses. La structure du composé lui permet d’interagir avec des voies cellulaires spécifiques qui sont cruciales pour la prolifération et la survie des cellules cancéreuses. Des études ont démontré son efficacité pour réduire la taille des tumeurs et prévenir les métastases dans divers modèles de cancer .
Activité antimicrobienne
Ce composé a été étudié pour ses propriétés antimicrobiennes. Il s’est avéré efficace contre une variété d’agents pathogènes bactériens et fongiques. Les motifs oxadiazole et indole dans sa structure contribuent à sa capacité à perturber les parois cellulaires microbiennes et à inhiber les enzymes essentielles, ce qui en fait un candidat prometteur pour le développement de nouveaux agents antimicrobiens .
Effets neuroprotecteurs
La recherche a indiqué que la this compound pourrait avoir des effets neuroprotecteurs. Elle a été étudiée pour son potentiel à protéger les neurones du stress oxydatif et de l’apoptose, qui sont des caractéristiques courantes des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson. La capacité du composé à moduler les voies neuro-inflammatoires appuie davantage son potentiel dans ce domaine .
Études pharmacocinétiques
Le composé a également fait l’objet d’études pharmacocinétiques pour comprendre ses propriétés d’absorption, de distribution, de métabolisme et d’excrétion (ADME). Ces études sont cruciales pour déterminer si le composé est un candidat médicament approprié et pour optimiser sa formulation à des fins thérapeutiques.
Ces applications mettent en évidence le potentiel diversifié de la this compound dans divers domaines de la recherche scientifique. Chaque application ouvre de nouvelles voies pour des investigations et un développement supplémentaires.
[Source 1] [Source 2] [Source 3] : [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]
Mécanisme D'action
Target of Action
The primary targets of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them useful in the development of new therapeutic derivatives .
Mode of Action
The specific mode of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Indole derivatives, in general, are known to interact with their targets through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives, like this compound, can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
The exact biochemical pathways affected by N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(13-1-2-14-12(9-13)3-6-18-14)19-10-15-20-16(21-24-15)11-4-7-23-8-5-11/h1-3,6,9,11,18H,4-5,7-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBFQSGSKHPWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/no-structure.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2556155.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2556157.png)






![(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid](/img/structure/B2556168.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2556172.png)

